molecular formula C14H19F3N2O B1357532 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 937596-92-4

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline

Cat. No.: B1357532
CAS No.: 937596-92-4
M. Wt: 288.31 g/mol
InChI Key: ISMXKPYXDIADDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :
    • δ 6.80–7.20 (m, 3H, aromatic H)
    • δ 3.90–4.10 (t, 2H, -O-CH₂-)
    • δ 2.70–2.90 (t, 2H, -CH₂-N-)
    • δ 1.40–1.80 (m, 10H, piperidine H).
  • ¹³C NMR :
    • δ 150.1 (C-O), 124.5 (q, J = 272 Hz, -CF₃), 116.8–129.4 (aromatic C), 54.2 (-N-CH₂-), 25.1–46.7 (piperidine C).

Infrared (IR) Spectroscopy

  • N-H stretch : 3350–3450 cm⁻¹ (amine)
  • C-F stretch : 1120–1170 cm⁻¹ (trifluoromethyl)
  • C-O-C asymmetric stretch : 1240–1260 cm⁻¹ (ethoxy).

Mass Spectrometry (MS)

  • Molecular ion : m/z 288.31 ([M]⁺)
  • Key fragments :
    • m/z 160.08 ([C₆H₅CF₃]⁺)
    • m/z 128.11 ([C₇H₁₄N]⁺, piperidine moiety).

These predictions align with fragmentation patterns observed in related aniline and piperidine derivatives.

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c15-14(16,17)11-4-5-13(12(18)10-11)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXKPYXDIADDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14_{14}H19_{19}F3_3N2_2O and a molecular weight of 288.31 g/mol. Its structure features a piperidine ring, an ethoxy group, and a trifluoromethyl group attached to an aniline moiety, which contributes to its unique chemical properties.

Synthetic Routes

The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine. The reaction is commonly performed in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while optimizing yield and purity.

Industrial Production

While industrial production methods are not extensively documented, they generally mirror laboratory synthesis with adjustments made for scale. Techniques focus on maximizing yield and ensuring product consistency.

Scientific Research Applications

The following sections detail specific applications of this compound in various scientific domains:

Medicinal Chemistry

  • Tyrosine Kinase Inhibition : The compound has demonstrated efficacy as an inhibitor of tyrosine kinases, which are crucial in various signaling pathways related to cancer and other proliferative diseases. It shows potential in treating conditions such as leukemia and solid tumors by inhibiting angiogenesis and tumor growth .
  • Biological Pathways : It serves as a valuable tool in studying biological pathways due to its ability to interact with specific molecular targets, modulating receptor activity .
  • Drug Development : As a building block in drug synthesis, it can be used to develop new therapeutic agents targeting various receptors, including those involved in neurodegenerative diseases .

Materials Science

The compound's unique structure makes it suitable for developing specialty chemicals and materials. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for formulating advanced materials with specific properties.

Case Study 1: Inhibition of Angiogenesis

A study investigated the effects of this compound on angiogenesis-related diseases. The compound was shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways effectively, suggesting its potential use in treating diabetic retinopathy and age-related macular degeneration .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of this compound revealed its ability to modulate dopaminergic signaling pathways. In rodent models of Parkinson's disease, it exhibited sustained dopaminergic responses without significant desensitization effects, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Ethoxy-Linked Amines
Compound Name CAS Substituent (Position 2) Molecular Weight Key Properties/Applications
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 565166-66-7 4-Ethoxyphenoxy 297.28 g/mol Larger substituent increases hydrophobicity; used in materials science .
2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline 898771-98-7 Cyclohexylethoxy Not reported Cyclohexyl group enhances steric bulk, potentially altering receptor binding .
Target Compound 1496-40-8 Piperidinylethoxy 244.26 g/mol Piperidine moiety introduces basicity, influencing solubility and bioactivity .
Heterocyclic Substituents
Compound Name CAS Substituent (Position 2) Molecular Weight Key Properties/Applications
2-(5-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-4-(trifluoromethyl)aniline Not reported Pyrimidinyl Not reported Pyrimidine enhances π-π stacking; used in kinase inhibitors .
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline 496786-47-1 Thiazolyl-pyrazolyl 310.3 g/mol Dual heterocycles improve metabolic stability .
Target Compound 1496-40-8 Piperidinylethoxy 244.26 g/mol Piperidine’s flexibility may improve membrane permeability .
Chromatographic Behavior
  • Target Compound: No HPLC data provided.
  • Pyrimidinyl Aniline (Example 441): HPLC retention time = 1.00 min (methanol/water, 0.1% formic acid) .
  • Biphenyl Derivative (CAS 904253-69-6) : Higher retention time expected due to biphenyl hydrophobicity .

Biological Activity

2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline, with the molecular formula C14H19F3N2O and a molar mass of 288.31 g/mol, is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a valuable subject for studies focused on receptor interactions and enzymatic modulation.

Chemical Structure and Properties

The structure of this compound includes:

  • Piperidinyl Group : Contributes to pharmacological properties.
  • Trifluoromethyl Group : Enhances lipophilicity, allowing better interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl moiety facilitates binding to hydrophobic regions within these targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly through mechanisms that inhibit viral replication.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
  • Enzyme Inhibition : Interaction studies have indicated that it may inhibit specific enzymes, influencing various biochemical pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Features
4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamineC14H19F3N2OSimilar piperidinyl and trifluoromethyl groups; different positioning on the aromatic ring
2-(Piperidin-1-yl)-5-(trifluoromethyl)anilineC11H13F3N2Lacks ether functionality; focuses on amino and trifluoromethyl groups
4-Trifluoromethyl-anilineC7H6F3NSimpler structure; lacks piperidine moiety but retains trifluoromethyl group

Antiviral Studies

In a study examining N-Heterocycles as antiviral agents, compounds similar to this compound were found to exhibit significant inhibition of viral polymerases, suggesting that the structural characteristics of this compound could also confer similar antiviral efficacy .

Anticancer Activity

Research has indicated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs demonstrated cytotoxicity in models such as FaDu hypopharyngeal tumor cells, highlighting the potential for this compound in cancer therapy .

Q & A

Q. What synthetic strategies are effective for preparing 2-[2-(1-piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, substituting a halogenated aromatic precursor (e.g., 5-bromo-2-(trifluoromethyl)aniline) with a piperidinyl ethoxy boronic ester under nitrogen atmosphere, using catalysts like tetrakis(triphenylphosphine)palladium and bases such as potassium carbonate. Reaction conditions typically involve toluene/ethanol/water solvent systems at 110°C for 3 hours, yielding >90% purity after column chromatography .

Q. How can the purity and identity of the compound be validated?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For instance, HPLC retention times under conditions like SMD-TFA05 (mobile phase: methanol/water with 0.1% formic acid; column: YMC-Actus Triart C18) provide reproducibility. LCMS data (e.g., m/z 861.4 [M+H]⁺) confirm molecular weight and structural integrity .

Q. What solvent systems and purification methods are optimal for isolating the compound?

Ethyl acetate/petroleum ether mixtures are effective for silica gel column chromatography. For challenging separations, preparative HPLC with MeCN/water gradients (0.1% formic acid) on reversed-phase columns achieves >95% purity. Post-reaction workup includes aqueous extraction and sodium sulfate drying .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR) in biological systems?

Replace the piperidinyl group with azepanyl or morpholinyl moieties (e.g., 2-(1-azepanyl)-5-(trifluoromethyl)aniline ) to assess ring size effects. Alternatively, modify the trifluoromethyl group to other electron-withdrawing substituents (e.g., nitro or cyano) and evaluate pharmacokinetic properties via in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What analytical approaches resolve contradictions in reaction yields or byproduct formation?

Use tandem LCMS/MS to identify unexpected adducts (e.g., dimerization or oxidation byproducts). For example, a reaction yielding 24% product (Example 440) may require optimization of stoichiometry (e.g., excess boronic acid) or catalyst loading. Kinetic studies under varied temperatures (40–110°C) and solvent polarities can elucidate side reaction pathways .

Q. How can computational methods guide the compound’s application in drug discovery?

Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., kinases or GPCRs). Pair these with molecular dynamics simulations to assess stability of the piperidinyl ethoxy group in hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Transition from batch to flow chemistry for improved heat and mass transfer. Use immobilized catalysts (e.g., Pd on carbon) to enhance recyclability. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to optimize parameters like residence time and temperature .

Methodological Notes

  • Data Reproducibility : LCMS and HPLC conditions must be strictly standardized (e.g., column type, mobile phase gradient) to ensure cross-lab consistency .
  • Contradictory Yields : Low yields (e.g., 24% in Example 440) may stem from steric hindrance at the aniline position; microwave-assisted synthesis or ultrasonic irradiation can improve efficiency .
  • Toxicology Screening : Utilize DSSTox databases (EPA) to predict toxicity profiles based on structural fragments (e.g., trifluoromethyl aniline derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.